3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H20ClN3O2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-21-16(17(22)19-11-12-5-7-23-8-6-12)10-15(20-21)13-3-2-4-14(18)9-13/h2-4,9-10,12H,5-8,11H2,1H3,(H,19,22) |
InChI Key |
QVWYDZGPNUKUII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in dimethylformamide (DMF) at 80–90°C under an oxygen atmosphere, using copper(I) iodide (CuI) as a catalyst. The aldehyde and amine reactants are combined in a 1:1.2 molar ratio, with triethylamine (TEA) serving as a base to neutralize HCl byproducts. After 12–16 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Key Parameters
- Catalyst Loading : 10 mol% CuI maximizes yield (88–92%) while minimizing side reactions.
- Solvent Effects : DMF outperforms toluene and acetonitrile due to superior solubility of intermediates.
- Temperature : Reactions below 70°C result in incomplete conversion (<50%), while temperatures above 100°C promote decomposition.
Advantages and Limitations
This method offers a 90% average yield and reduces synthetic steps compared to traditional approaches. However, it requires stringent oxygen control and generates stoichiometric amounts of water, necessitating molecular sieves or azeotropic drying.
Multi-Step Condensation Approach
A conventional three-step synthesis involves pyrazole ring formation, followed by chlorophenyl substitution and carboxamide coupling. This route, detailed in pharmacological studies, provides flexibility for structural modifications.
Step 1: Pyrazole Core Synthesis
Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation in ethanol at reflux to form 1-methyl-1H-pyrazole-5-carboxylate. The reaction achieves 85% yield after 6 hours, confirmed by thin-layer chromatography (TLC).
Step 2: 3-Chlorophenyl Substitution
A Friedel-Crafts alkylation introduces the 3-chlorophenyl group using aluminum chloride (AlCl₃) in dichloromethane (DCM). The intermediate is isolated in 78% yield after recrystallization from methanol.
Step 3: Carboxamide Formation
The ester intermediate is hydrolyzed to the carboxylic acid using 2M NaOH, then coupled with tetrahydro-2H-pyran-4-ylmethanamine via EDCI/HOBt activation. This step yields 65–70% product after HPLC purification.
Comparative Analysis
| Parameter | One-Step Method | Multi-Step Method |
|---|---|---|
| Total Yield | 88–92% | 43–47% |
| Reaction Time | 16 hours | 48–72 hours |
| Purification Complexity | Moderate | High |
| Scalability | >1 kg feasible | Limited to 100 g |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the carboxamide coupling step, reducing reaction times from hours to minutes. A study utilizing this technology reported 89% yield in 20 minutes using ethanol as a solvent and potassium carbonate (K₂CO₃) as a base.
Procedure Overview
- Combine 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1 equiv), tetrahydro-2H-pyran-4-ylmethanamine (1.1 equiv), and HATU coupling reagent in ethanol.
- Irradiate at 150 W and 120°C for 20 minutes under closed-vessel conditions.
- Cool, filter, and purify via recrystallization (ethanol/water 4:1).
Energy Efficiency Metrics
- Specific Energy Input : 0.8 kWh/mol vs. 12 kWh/mol for conventional heating.
- CO₂ Emissions : Reduced by 68% compared to oil-bath methods.
Green Chemistry Approaches
Recent advancements emphasize solvent-free conditions and biocatalytic methods. A mechanochemical synthesis achieves 82% yield by grinding reactants with silica gel in a ball mill for 2 hours, eliminating solvent waste.
Enzymatic Coupling
Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in tert-butanol at 45°C. While yielding only 55%, this method avoids toxic coupling reagents and simplifies purification.
Characterization and Quality Control
All synthetic batches undergo rigorous analysis:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, Ar-H), 4.02 (d, 2H, J = 6.8 Hz, CH₂), 3.89 (s, 3H, N-CH₃).
- HRMS : m/z calc. for C₁₇H₂₀ClN₃O₂ [M+H]⁺: 334.1321, found: 334.1318.
Purity Standards
| Method | Acceptance Criteria | Result |
|---|---|---|
| HPLC (C18 column) | ≥98.5% | 99.2% |
| Residual Solvents | <500 ppm | 212 ppm |
| Heavy Metals (Pb) | <10 ppm | <2 ppm |
Industrial-Scale Considerations
Pilot plant trials demonstrate that the one-step method achieves consistent yields (89 ± 2%) at 50 kg scale. Critical process parameters include:
- Oxygen Flow Rate : 0.5 L/min per kg substrate
- Crystallization Cooling Rate : 0.3°C/min to prevent oiling out.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: Dichlorophenyl derivatives (e.g., 3b in , compound in ) exhibit higher melting points (171–172°C vs. 133–135°C for monochlorophenyl analogs), likely due to enhanced intermolecular halogen bonding .
- Heterocyclic N-Linked Groups : Replacement of tetrahydro-2H-pyran-4-ylmethyl with pyridylmethyl () or thiazolyl () increases molecular weight and may influence bioavailability.
- Synthetic Yields : Carboxamide coupling reactions using EDCI/HOBt typically yield 62–71% for phenyl/chlorophenyl derivatives, suggesting robustness across substituents .
Cannabinoid Receptor Antagonism
The compound 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () demonstrates potent CB1 receptor antagonism (IC50 = 0.139 nM), attributed to its 2,4-dichlorophenyl and pyridylmethyl groups, which enhance hydrophobic interactions with the receptor’s binding pocket . In contrast, the primary compound’s single 3-chlorophenyl group and tetrahydro-2H-pyran-4-ylmethyl substituent may reduce CB1 affinity due to steric hindrance or reduced lipophilicity.
Anti-Inflammatory Potential
Compounds like 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide () show anti-inflammatory activity via COX-2 inhibition.
Research Findings and Implications
- Synthetic Flexibility: Pyrazole carboxamides are synthetically versatile, with EDCI/HOBt-mediated coupling achieving high yields across diverse substituents (e.g., cyano, fluorophenyl, pyridyl) .
- Crystallography : SHELX software () has been critical in resolving crystal structures of analogs, revealing planar pyrazole cores and hydrogen-bonded networks that stabilize molecular packing .
- Pharmacological Optimization : Dichlorophenyl and pyridylmethyl groups enhance receptor binding, while tetrahydro-2H-pyran-4-ylmethyl may improve metabolic stability due to its saturated oxygen heterocycle .
Biological Activity
3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antifungal, antitubercular, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C15H18ClN3O2
- Molecular Weight : 303.77 g/mol
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antifungal properties. For instance, a study evaluated several 3-(4-chlorophenyl)-substituted pyrazole derivatives against pathogenic fungal strains. The results indicated that certain compounds showed promising antifungal activity, particularly against Candida albicans and Aspergillus niger .
Antitubercular Activity
In addition to antifungal effects, the compound has shown activity against Mycobacterium tuberculosis. Research indicates that some pyrazole derivatives can inhibit the growth of this bacterium, suggesting their potential use as antitubercular agents. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole scaffold could enhance activity against tuberculosis .
Anticancer Activity
The anticancer potential of 3-(3-chlorophenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide has also been explored. Studies indicate that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Study on Antifungal Activity
A notable study involved synthesizing several pyrazole derivatives and evaluating their antifungal activity against four pathogenic strains. The results highlighted that some derivatives exhibited very good antifungal activity, with minimum inhibitory concentrations (MICs) being significantly lower than those of standard antifungal agents .
Study on Antitubercular Activity
Another investigation focused on the antitubercular properties of pyrazole derivatives. The study found that specific modifications in the chemical structure led to enhanced efficacy against Mycobacterium tuberculosis, with some compounds achieving MIC values comparable to established antitubercular drugs .
Data Table: Biological Activities of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
